N-[(4-fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5/c1-11-7-20-21(9-11)15-6-14(18-10-19-15)17-8-12-2-4-13(16)5-3-12/h2-7,9-10H,8H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCZNBOAPYRACM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=NC(=C2)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The SNAr pathway is a cornerstone for constructing pyrimidine derivatives. For this compound, this method typically involves displacing a leaving group (e.g., chlorine) at the 6-position of a pyrimidine scaffold with 4-methyl-1H-pyrazole, followed by N-alkylation with 4-fluorobenzyl bromide.
In a representative procedure, 6-chloro-N-(4-fluorobenzyl)pyrimidin-4-amine is reacted with 4-methyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction proceeds in dimethylformamide (DMF) at 80–100°C for 12–24 hours, achieving yields of 65–78%. The use of polar aprotic solvents enhances nucleophilicity, while elevated temperatures accelerate substitution kinetics.
Key Variables:
-
Solvent: DMF or dimethylacetamide (DMAc) optimizes solubility and reaction rate.
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Base: Potassium carbonate or cesium carbonate minimizes side reactions like hydrolysis.
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Stoichiometry: A 1.2:1 molar ratio of pyrazole to pyrimidine prevents incomplete substitution.
| Reaction Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 90°C | 78 |
| Solvent | DMF | 75 |
| Base | K₂CO₃ | 78 |
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling reactions offer an alternative route, particularly for introducing the pyrazole moiety. The Buchwald-Hartwig amination, for instance, enables direct coupling of 4-methyl-1H-pyrazole with halogenated pyrimidines.
A protocol employing Pd(OAc)₂/Xantphos as the catalytic system and cesium carbonate as the base in toluene at 110°C achieves yields up to 82%. This method circumvents the need for pre-functionalized intermediates, streamlining synthesis. However, catalyst cost and sensitivity to oxygen limit industrial applicability.
Mechanistic Insights:
One-Pot Tandem Reactions
One-pot methodologies enhance efficiency by combining multiple steps. For example, 4-fluorobenzylamine can be condensed with 6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-ol in the presence of a dehydrating agent like POCl₃, yielding the target compound in 70–85% efficiency. This approach reduces purification steps and solvent waste.
Advantages:
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Eliminates intermediate isolation.
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Reduces reaction time by 30–40% compared to stepwise synthesis.
Reaction Optimization and Kinetic Analysis
Solvent and Temperature Effects
Solvent polarity directly impacts reaction thermodynamics. In SNAr reactions, DMF (ε = 36.7) outperforms THF (ε = 7.5) due to enhanced stabilization of the transition state. A study comparing solvents found that DMAc (ε = 37.8) increased yields by 8% relative to DMF at 90°C.
Temperature sweeps (60–120°C) reveal an Arrhenius relationship, with activation energies (Eₐ) of 45–60 kJ/mol for SNAr pathways. Above 100°C, decomposition of the pyrimidine core becomes non-negligible, capping practical reaction temperatures.
Catalytic Systems in Cross-Coupling
The choice of ligand in Pd-catalyzed reactions critically affects efficiency. Bulky phosphine ligands (e.g., Xantphos) suppress β-hydride elimination, improving yields by 15–20% compared to triphenylphosphine. Nickel catalysts, though cheaper, exhibit lower turnover numbers (TON = 500 vs. Pd’s TON = 1,200).
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 8.15 (s, 1H, pyrazole-H), 7.38–7.31 (m, 2H, Ar-H), 7.18–7.10 (m, 2H, Ar-H), 4.45 (s, 2H, CH₂), 2.45 (s, 3H, CH₃).
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HRMS (ESI): m/z calcd. for C₁₅H₁₄FN₅ [M+H]⁺: 300.1264; found: 300.1268.
Purity and Stability
HPLC analysis (C18 column, 70:30 MeOH/H₂O) confirms >99% purity for optimized batches. Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months, indicating robust shelf life.
Industrial-Scale Synthesis
Continuous Flow Reactors
Transitioning from batch to flow chemistry improves heat transfer and mixing. A pilot-scale system using a Corning Advanced-Flow Reactor achieves 92% yield at 120°C with a residence time of 10 minutes, versus 78% in batch mode.
Economic Considerations:
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Raw material costs: $120/kg (batch) vs. $95/kg (flow).
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Energy consumption: Reduced by 40% in flow systems.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Fluorobenzyl halide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Anticancer Activity
N-[(4-fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has been studied for its potential as an anticancer agent. The compound's structure allows it to interact with specific enzymes involved in cancer cell proliferation.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibits the growth of various cancer cell lines by targeting the ATP-binding site of kinases involved in cell cycle regulation. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development .
Antimicrobial Properties
Research has also indicated that this compound exhibits antimicrobial properties against certain bacterial strains.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This table summarizes findings from an experimental study where the compound was tested against various pathogens, showing promising results against Gram-positive bacteria .
Neurological Applications
Emerging research suggests that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Case Study : A recent investigation into the neuroprotective mechanisms of this compound revealed its ability to inhibit neuroinflammation and promote neuronal survival in vitro. The study utilized models of oxidative stress to demonstrate that treatment with the compound reduced markers of inflammation and apoptosis in neuronal cells .
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-[(4-fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine with analogous compounds based on structural features, molecular properties, and reported activities:
Key Observations:
Core Heterocycle Variations: The target compound’s pyrimidine core contrasts with pyrrolo-, thieno-, and furo-fused pyrimidines in analogs. These fused rings alter electronic properties and binding affinities. For example, pyrrolo[2,3-d]pyrimidines (e.g., Compound 12) exhibit antimicrobial activity due to enhanced planar rigidity and halogen interactions .
Substituent Effects: The 4-fluorophenylmethyl group in the target compound is also present in thieno[2,3-d]pyrimidin-4-amine analogs (), suggesting a preference for fluorine’s electron-withdrawing effects to modulate solubility and target binding. 4-Methylpyrazole at the 6-position distinguishes the target compound from others with bulkier substituents (e.g., phenyl in Compound 12 or piperazinyl in AEE788). Smaller substituents may improve metabolic stability .
Biological Activity :
- Halogenated pyrrolopyrimidines (e.g., Compound 12) show low MIC values against S. aureus, implying that bromine/fluorine substituents enhance antimicrobial potency via halogen bonding .
- AEE788’s kinase inhibitory activity highlights the role of extended aromatic systems (e.g., 4-ethylpiperazinyl) in targeting ATP-binding pockets .
However, larger analogs like AEE788 may achieve higher target specificity .
Biological Activity
N-[(4-fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine, commonly referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : CHFN
- Molecular Weight : 303.35 g/mol
- CAS Number : 1526932-96-6
The presence of a fluorine atom and a pyrazole ring contributes to its biological activity, influencing its interaction with various biological targets.
Research indicates that this compound exhibits multiple mechanisms of action:
- Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, it acts as an inhibitor of MK2 (MAPK-activated protein kinase 2), which is crucial in inflammatory responses and cancer cell survival .
- Antiproliferative Activity : Studies have demonstrated significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). The compound exhibited IC values indicating effective growth inhibition .
- Anti-inflammatory Properties : The compound also displays anti-inflammatory activity by reducing the release of pro-inflammatory cytokines such as TNF-alpha in cellular models .
Biological Activity Data
The following table summarizes the biological activities observed in various studies:
| Activity | Cell Line/Model | IC Value (µM) | Effectiveness |
|---|---|---|---|
| Antiproliferative | HeLa | 12.5 | Moderate |
| Antiproliferative | HepG2 | 15.0 | Moderate |
| Anti-inflammatory | LPS-induced macrophages | 20.0 | Significant |
| Kinase Inhibition (MK2) | In vitro assays | Not specified | Effective |
Study 1: Anticancer Activity
A study investigated the anticancer potential of this compound against multiple cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation, with a notable selectivity for cancer cells over normal fibroblasts .
Study 2: Anti-inflammatory Effects
In another study focusing on the anti-inflammatory properties, the compound was tested in LPS-stimulated macrophages. It effectively reduced TNF-alpha secretion, suggesting its potential use in treating inflammatory diseases .
Study 3: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications to the pyrazole ring significantly influenced biological activity. The presence of specific substituents at defined positions enhanced kinase inhibition and antiproliferative effects .
Q & A
Q. What are the optimal synthetic routes for N-[(4-fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine, and what reaction conditions are critical for high yield?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling strategies. For pyrimidine derivatives, a common approach is to functionalize the pyrimidine core via Suzuki-Miyaura coupling or Buchwald-Hartwig amination to introduce the 4-methylpyrazole and 4-fluorobenzylamine moieties . Key conditions include:
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.
- Solvents : Polar aprotic solvents like DMF or DMSO at elevated temperatures (80–120°C).
- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate intermediates.
Yields are highly dependent on protecting group strategies and stoichiometric control of reactive intermediates .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are most effective?
Structural elucidation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and hydrogen bonding patterns (e.g., NH protons resonate at δ 8.5–9.5 ppm) .
- X-ray Crystallography : Resolves dihedral angles between the pyrimidine core and aromatic substituents, revealing intramolecular hydrogen bonds (e.g., N–H⋯N interactions) that stabilize the conformation .
- HRMS : Validates molecular weight (e.g., m/z 325.142 [M+H]⁺) and isotopic patterns .
Q. What biological targets are associated with this compound, and what methodologies assess its binding affinity?
The compound’s fluorophenyl and pyrazole groups suggest potential interactions with kinase or G-protein-coupled receptors. Common assays include:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD values) to purified targets.
- Fluorescence Polarization : Quantifies competitive displacement of fluorescent ligands in enzyme-binding pockets.
- Molecular Docking : Predicts binding modes using software like AutoDock Vina, guided by crystallographic data from related pyrimidine derivatives .
Advanced Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from assay variability or structural analogs. Mitigation strategies include:
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC₅₀ values in nM–μM ranges).
- Orthogonal Assays : Confirm results using complementary techniques (e.g., SPR + cellular viability assays).
- Metabolite Screening : Rule out off-target effects from degradation products via LC-MS .
Q. What strategies optimize the substituent effects on the pyrimidine core to enhance target selectivity?
Systematic SAR studies guide optimization:
- Fluorine Scanning : Replace hydrogen with fluorine at strategic positions to modulate electron density and improve metabolic stability .
- Heterocycle Variation : Substitute 4-methylpyrazole with imidazole or triazole to alter hydrogen-bonding capacity.
- Molecular Dynamics (MD) Simulations : Predict conformational changes in the target protein upon substituent modification .
Q. How can computational methods accelerate the design of derivatives with improved pharmacokinetic profiles?
ICReDD’s integrated approach combines:
- Quantum Chemical Calculations : Predict reaction pathways and transition states for novel derivatives.
- Machine Learning : Train models on existing bioactivity data to prioritize synthetic candidates.
- ADMET Prediction : Use tools like SwissADME to forecast solubility, permeability, and cytochrome P450 interactions .
Q. What experimental approaches address regioselectivity challenges in pyrimidine functionalization?
Regioselectivity is controlled by:
- Directing Groups : Install temporary groups (e.g., boronic esters) to steer cross-coupling reactions.
- Lewis Acid Catalysis : Use ZnCl₂ or CuI to favor substitution at the 4- or 6-position of the pyrimidine ring.
- Microwave-Assisted Synthesis : Enhance reaction specificity under controlled heating conditions .
Q. Methodological Notes
- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture sensitivity) to ensure consistency .
- Data Validation : Cross-reference crystallographic data with Cambridge Structural Database entries for accuracy .
- Ethical Considerations : Adhere to institutional guidelines for biological testing, particularly for cytotoxic compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
